molecular formula C11H12N2O5 B2734111 Ethyl [(4-methyl-2-nitrophenyl)amino](oxo)acetate CAS No. 52426-96-7

Ethyl [(4-methyl-2-nitrophenyl)amino](oxo)acetate

Cat. No.: B2734111
CAS No.: 52426-96-7
M. Wt: 252.226
InChI Key: VPBFYEDOCKCPSX-UHFFFAOYSA-N
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Description

Ethyl (4-methyl-2-nitrophenyl)aminoacetate is an organic compound that belongs to the class of nitroaniline derivatives This compound is characterized by the presence of an ethyl ester group, a nitro group, and a methyl-substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-methyl-2-nitrophenyl)aminoacetate typically involves the reaction of 4-methyl-2-nitroaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the oxalyl chloride, followed by the elimination of hydrochloric acid.

Industrial Production Methods

Industrial production of Ethyl (4-methyl-2-nitrophenyl)aminoacetate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-methyl-2-nitrophenyl)aminoacetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or alcohols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products Formed

    Reduction: 4-methyl-2-aminophenylamino(oxo)acetate.

    Substitution: Corresponding amides or alcohol derivatives.

    Hydrolysis: 4-methyl-2-nitrophenylamino(oxo)acetic acid.

Scientific Research Applications

Ethyl (4-methyl-2-nitrophenyl)aminoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl (4-methyl-2-nitrophenyl)aminoacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (4-methyl-2-nitrophenyl)aminoacetate can be compared with other nitroaniline derivatives, such as:

    Ethyl (2-nitrophenyl)aminoacetate: Lacks the methyl group, which may affect its reactivity and biological activity.

    Methyl (4-methyl-2-nitrophenyl)aminoacetate: Contains a methyl ester group instead of an ethyl ester, which may influence its solubility and reactivity.

    Ethyl (4-chloro-2-nitrophenyl)aminoacetate: Contains a chloro group instead of a methyl group, which can significantly alter its chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(4-methyl-2-nitroanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-8-5-4-7(2)6-9(8)13(16)17/h4-6H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBFYEDOCKCPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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